molecular formula C28H24N8O3 B11098331 1-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]naphthalen-2-ol

1-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]naphthalen-2-ol

Cat. No.: B11098331
M. Wt: 520.5 g/mol
InChI Key: JCNOCVMTQWTLPM-MWLSYYOVSA-N
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Description

2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its intricate structure, which includes a naphthaldehyde moiety, a triazine ring, and various substituted aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process. The initial step often includes the preparation of 2-hydroxy-1-naphthaldehyde, which can be synthesized by the reaction of 2-naphthol with chloroform in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-naphthaldehyde: A simpler analog that lacks the triazine and substituted aniline groups.

    1-Formyl-2-naphthol: Another related compound with similar structural features but different functional groups.

    2-Hydroxy-1-naphthylaldehyde: Shares the naphthaldehyde core but differs in its substituents.

Uniqueness

The uniqueness of 2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its complex structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H24N8O3

Molecular Weight

520.5 g/mol

IUPAC Name

1-[(Z)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C28H24N8O3/c1-17-7-9-21(15-18(17)2)31-27-32-26(30-20-10-12-22(13-11-20)36(38)39)33-28(34-27)35-29-16-24-23-6-4-3-5-19(23)8-14-25(24)37/h3-16,37H,1-2H3,(H3,30,31,32,33,34,35)/b29-16-

InChI Key

JCNOCVMTQWTLPM-MWLSYYOVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=C(C=CC5=CC=CC=C54)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC5=CC=CC=C54)O)C

Origin of Product

United States

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